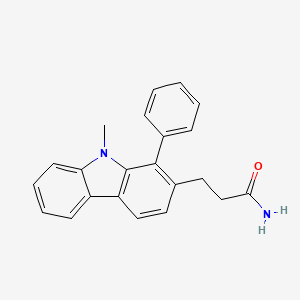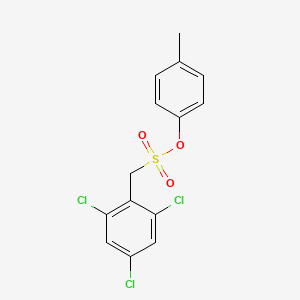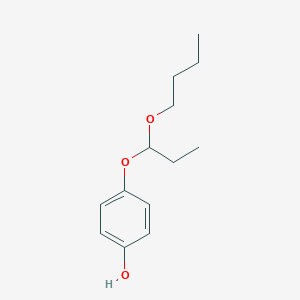![molecular formula C19H20FN3O4 B14203219 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine CAS No. 917758-96-4](/img/structure/B14203219.png)
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and two 2-methoxyethoxy groups
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves several steps. One common synthetic route starts with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl group and the 2-methoxyethoxy groups. The reaction conditions typically involve the use of appropriate solvents, catalysts, and reagents to achieve the desired product.
Synthesis of Pyrido[3,2-d]pyrimidine Core: The core can be synthesized through a multi-step process involving the condensation of suitable precursors, such as pyridine and pyrimidine derivatives.
Introduction of 4-Fluorophenyl Group: This step often involves a Suzuki-type coupling reaction using 4-fluorophenyl boronic acid and a suitable catalyst.
Addition of 2-Methoxyethoxy Groups:
Chemical Reactions Analysis
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the 2-methoxyethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of histone deacetylases (HDACs) and MAP kinase-interacting kinases (Mnks), making it a promising candidate for cancer therapy.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. As an HDAC and Mnk inhibitor, the compound exerts its effects by inhibiting the activity of these enzymes, leading to changes in the acetylation levels of histones and non-histone proteins. This, in turn, affects gene expression, cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Pyrimido[4,5-d]pyrimidines: These analogs have a different arrangement of nitrogen atoms in the ring system, leading to variations in their chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
917758-96-4 |
|---|---|
Molecular Formula |
C19H20FN3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C19H20FN3O4/c1-24-9-11-26-18-17-16(22-19(23-18)27-12-10-25-2)8-7-15(21-17)13-3-5-14(20)6-4-13/h3-8H,9-12H2,1-2H3 |
InChI Key |
PGRZWMAQGMANCU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


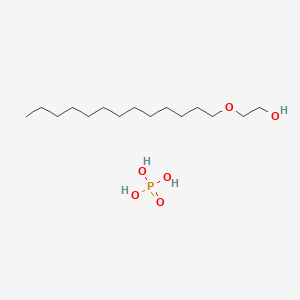
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)

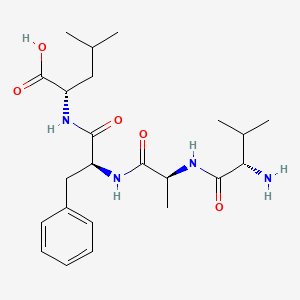
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
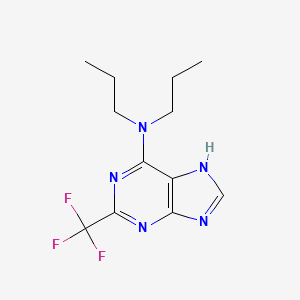
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14203195.png)
